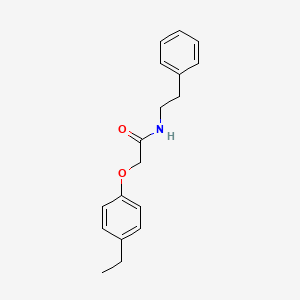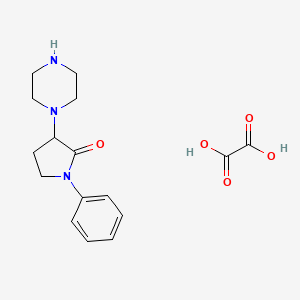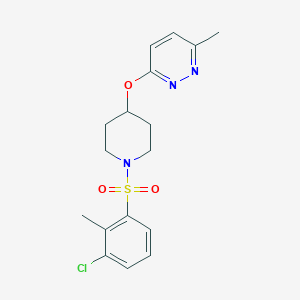
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C10H9N3O4 It is known for its unique structure, which includes a phthalazine ring system substituted with nitro and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the nitration of phthalhydrazide derivatives. One common method includes reacting phthalhydrazide with nitric acid under controlled temperature conditions to introduce the nitro group. The reaction mixture is then subjected to crystallization and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration of reagents, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and studies.
Medicine: Research has indicated its potential anticonvulsant activities.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its anticonvulsant properties, where it is believed to modulate neurotransmitter pathways and inhibit seizure activity . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol): Known for its chemiluminescent properties.
3-Nitrophthalhydrazide: Another nitro-substituted phthalazine derivative.
Uniqueness
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and methyl groups on the phthalazine ring system makes it a versatile compound for various chemical reactions and applications.
Propriétés
IUPAC Name |
2,3-dimethyl-5-nitrophthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFQWPMVYCDULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)
![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)

![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2840755.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2840756.png)

![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)
![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)
